

### **Physicochemical and Radiochemical Properties**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |
|----------------------|----------|-----------|--|--|
| Compound Name:       | Sdm-8    |           |  |  |
| Cat. No.:            | B3325893 | Get Quote |  |  |

[18F]**SDM-8** is a fluorinated analog of UCB-J, developed to offer the advantages of the longer half-life of Fluorine-18 (18F) for PET imaging.[1] It is also known by the names [18F]SynVesT-1 and [18F]MNI-1126.[2][3] The synthesis of [18F]**SDM-8** is performed through established radiolabeling methods.[4]

| Property             | Value          | Reference |
|----------------------|----------------|-----------|
| Molar Activity       | 241.7 MBq/nmol | [5]       |
| Radiochemical Purity | >98%           |           |
| LogP                 | 2.32           | _         |

### **In Vitro Binding Profile**

The binding affinity and specificity of **SDM-8** for its target, SV2A, have been characterized through in vitro radioligand competition binding assays.

| Parameter | Value   | Species | Assay Details  | Reference |
|-----------|---------|---------|----------------|-----------|
| Ki        |         |         | Brain          |           |
|           | 0.58 nM | Dot     | homogenates    |           |
|           |         | Rat     | with 18F-SDM-2 |           |
|           |         |         | as radioligand |           |



# **Experimental Protocol: Radioligand Competition Binding Assay**

The in vitro binding affinity of **SDM-8** to SV2A was determined using a competitive binding assay with rat brain homogenates. In this assay, varying concentrations of non-radioactive **SDM-8** are used to compete with a fixed concentration of a radiolabeled ligand (in this case, <sup>18</sup>F-SDM-2) for binding to SV2A receptors present in the brain tissue homogenate. The concentration of **SDM-8** that inhibits 50% of the specific binding of the radioligand is the IC<sub>50</sub> value. The K<sub>i</sub> value, or inhibition constant, is then calculated from the IC<sub>50</sub>, providing a measure of the affinity of **SDM-8** for the SV2A receptor.



Click to download full resolution via product page

Workflow for In Vitro Binding Assay.



#### **Preclinical In Vivo Evaluation**

The in vivo characteristics of [18F]**SDM-8** have been extensively studied in nonhuman primates, primarily rhesus monkeys. These studies are crucial for establishing the tracer's suitability for human use.

| Parameter                            | Species       | Value/Observation                                                                                                              | Reference |
|--------------------------------------|---------------|--------------------------------------------------------------------------------------------------------------------------------|-----------|
| Brain Uptake                         | Rhesus Monkey | Very high, with peak<br>Standardized Uptake<br>Value (SUV) > 8                                                                 |           |
| Kinetics                             | Rhesus Monkey | Fast and reversible                                                                                                            |           |
| Binding Specificity                  | Rhesus Monkey | Binding is reversible and specific to SV2A, as demonstrated by displacement and blocking studies with levetiracetam and UCB-J. |           |
| Regional Binding<br>Potential (BPND) | Rhesus Monkey | Ranged from 0.8<br>(brainstem) to 4.5<br>(cingulate cortex)                                                                    |           |
| Metabolism                           | Rhesus Monkey | Moderate metabolism;<br>42 ± 13% of parent<br>radiotracer remaining<br>at 30 min post-<br>injection.                           |           |
| Plasma Free Fraction<br>(fp)         | Rhesus Monkey | High, at 43 ± 2%                                                                                                               |           |

## Experimental Protocol: In Vivo PET Imaging in Nonhuman Primates



Rhesus monkeys undergo PET scans following an intravenous injection of [18F]**SDM-8**. Dynamic imaging is performed to measure the uptake and distribution of the tracer in the brain over time. To confirm the specificity of the tracer for SV2A, blocking or displacement studies are conducted. In a blocking study, a non-radioactive drug that binds to SV2A (like levetiracetam) is administered before the tracer. In a displacement study, the competing drug is given after the tracer has reached equilibrium in the brain. A significant reduction in the PET signal in brain regions rich in SV2A confirms the specific binding of [18F]**SDM-8**. Arterial blood sampling is often performed to measure the concentration of the radiotracer in plasma over time, which is necessary for quantitative kinetic modeling.



Click to download full resolution via product page

Preclinical PET Imaging Workflow.

### **Clinical Evaluation and Safety Profile**

[18F]**SDM-8** has been used in human clinical trials for PET imaging of synaptic density in various neurological and psychiatric disorders, including Alzheimer's disease. The safety information available is derived from these clinical imaging studies.

In the context of a PET radiotracer, "safety" primarily refers to:

- Tolerability: The absence of pharmacological effects or adverse reactions from the microdose of the compound administered.
- Radiation Safety: The risks associated with the radiation dose from the attached radionuclide
  (18F).



Clinical studies have shown that [18F]**SDM-8** is well-tolerated in humans, with no significant adverse events reported. The doses of **SDM-8** administered for PET imaging are in the microgram range, which is too low to exert any pharmacological effect. The radiation exposure from a [18F]**SDM-8** PET scan is comparable to other routine diagnostic imaging procedures and is considered safe for clinical use.

#### **Signaling Pathway and Mechanism of Action**

[18F]**SDM-8** functions by binding to SV2A, a protein located on the membrane of synaptic vesicles in neurons. The density of SV2A is directly correlated with the density of synapses. By imaging the distribution and concentration of [18F]**SDM-8** in the brain, researchers can obtain a quantitative measure of synaptic density. This is particularly valuable for studying neurodegenerative diseases where synaptic loss is a key pathological feature.



Click to download full resolution via product page

Binding of [18F]**SDM-8** to SV2A.

In summary, the safety and toxicology profile of **Sdm-8** ([18F]**SDM-8**) is that of a safe and well-tolerated PET radiotracer for the in vivo imaging of synaptic density. The available data from preclinical and clinical studies confirm its high affinity and specificity for SV2A, favorable



pharmacokinetic properties for imaging, and the absence of pharmacological effects at the doses used in humans. Its evaluation has been focused on its utility and safety as a diagnostic tool, rather than as a therapeutic agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. PET Imaging of Synaptic Density: A New Tool for Investigation of Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. The Rise of Synaptic Density PET Imaging [mdpi.com]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physicochemical and Radiochemical Properties].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3325893#sdm-8-safety-and-toxicology-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com